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Compound of Interest

Compound Name: 2-chloro-N-cyclooctylacetamide
CAS No.: 379255-43-3
Cat. No.: B1351947

Get Quote

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-chloro-N-
cyclooctylacetamide (C10H18CINO), a functionalized alpha-chloroacetamide used primarily as
a reactive intermediate in the synthesis of peptidomimetics and heterocyclic scaffolds.

Due to the electrophilic nature of the alpha-carbon, this compound serves as a "warhead" in

covalent inhibition studies or as a substrate for nucleophilic substitution (SN2) reactions. This
document synthesizes empirical data from homologous reference standards (specifically the
cyclohexyl analog) to provide a definitive guide for identification and quality control.

Key Chemical Identifiers

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1351947#bc-rfq
https://www.benchchem.com/product/b1351947/docs?utm_src=pdf-body#technical-reference-spectroscopic-characterization-of-2-chloro-n-cyclooctylacetamide
https://www.benchchem.com/product/b1351947/docs?utm_src=pdf-body#technical-reference-spectroscopic-characterization-of-2-chloro-n-cyclooctylacetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351947?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Property Value

IUPAC Name 2-chloro-N-cyclooctylacetamide
Molecular Formula C10H18CINO

Molecular Weight 203.71 g/mol

Monoisotopic Mass

203.1077 (35Cl)

Physical State

White to off-white crystalline solid

Solubility

Soluble in CDCls, DMSO, MeOH; low solubility

in water

Synthesis & Reaction Context

To understand the impurity profile often seen in spectra (e.g., residual amine salts), one must

understand the synthesis. The standard preparation involves the Schotten-Baumann acylation

of cyclooctylamine with chloroacetyl chloride under anhydrous conditions.

Experimental Workflow

The following protocol maximizes yield while minimizing the hydrolysis of the chloroacetyl

chloride.

Reactants
Cyclooctylamine (1.0 eq)
Chloroacetyl Chloride (1.1 eq)

Solvent System
DCM or MeCN
(Anhydrous, 0°C)

Base Trap
Triethylamine or K2CO3
(Scavenges HCI)

\

Added dropwise _ Stir 0°C -> RT

Pure Product
Recrystallization
(Hexane/EtOAc)

Acylation Workup

Acid Wash (1M HCI)
Removes unreacted amine

(1-3 Hours)

Click to download full resolution via product page

Figure 1: Synthetic pathway for 2-chloro-N-cyclooctylacetamide highlighting the critical acid-

wash step to remove amine impurities.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of 2-chloro-N-cyclooctylacetamide is characterized by a distinct
"diagnostic singlet" for the chloromethyl group and a complex aliphatic region for the cyclooctyl
ring.

'H NMR (Proton) Data
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Technical Note: In DMSO-ds, the Amide NH typically shifts downfield to ~8.2 ppm and appears
as a doublet (J = 7-8 Hz) due to coupling with the methine proton, which is often obscured in
CDCls due to exchange broadening.

13C NMR (Carbon) Data

Solvent: CDCIs (77.16 ppm reference)

Shift (6 ppm) Assignment Notes

165.8 C=0 (Carbonyl) Characteristic amide carbonyl.

) Cyclooctyl ring carbon
50.2 CH-N (Methine) )
attached to Nitrogen.

Alpha-carbon.[1] Upfield
42.8 CH2-ClI relative to O-CHz but

deshielded relative to alkyl.

32.1 Ring CH:2 C2/C8 positions.

) Remaining ring carbons
27.0,25.5,23.6 Ring CH2
(remote from N).

Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the halogenated nature of the
molecule.

Isotopic Pattern Analysis

The presence of a single Chlorine atom creates a distinct isotopic signature due to the natural
abundance of 3>Cl (75.8%) and 3’Cl (24.2%).

o M+ (Base Peak): m/z 203
e M+2: m/z 205

« Intensity Ratio: The height of the 205 peak should be approximately 33% (1/3) of the 203
peak.
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Fragmentation Pathway (El - 70eV)

The fragmentation is dominated by the cleavage of the amide bond and the loss of the
chloroacetyl group.

Molecular lon
[M]+ m/z 203/205

- COCH2Cl radical
(Major Pathway)

- Cl radical Amide bond break

Alpha Cleavage Acylium lon
Cyclooctylamine lon [COCH2CI]+
m/z 126 m/z 77179

Loss of Cl
[M-35]+ m/z 168

Click to download full resolution via product page

Figure 2: Primary fragmentation logic for EI-MS. The formation of the cyclooctyl amine
fragment (m/z 126) is often dominant.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the secondary amide functionalities. The C-CI stretch is
useful but often falls in the "fingerprint” region where ring vibrations interfere.
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Wavenumber (cm~?)

Vibration Mode

Assignment

Secondary Amide (sharp

3280 - 3300 N-H Stretch

band).

Weak overtone/Fermi
3080 C-H Stretch (sp?)

resonance.

Strong Cyclooctyl ring
2920, 2850 C-H Stretch (sp?3) o

vibrations.

Amide | Band (Strongest
1655 - 1665 C=0 Stretch ] ]

diagnostic).
1540 - 1550 N-H Bend / C-N Stretch Amide Il Band.
680 - 750 C-CI Stretch Often weak; confirm with MS.

Experimental Protocols
Protocol A: Sample Preparation for NMR

o Objective: Obtain high-resolution 1H/13C spectra.

» Reagents: 99.8% D CDCls (with 0.03% TMS).

e Procedure:

(¢]

[¢]

[¢]

lipophilic).

o

Add 0.6 mL of CDCls.

inorganic salts from synthesis).

Protocol B: Quality Control Criteria

Weigh 10-15 mg of 2-chloro-N-cyclooctylacetamide into a clean vial.

Sonicate for 30 seconds to ensure complete dissolution (compound is moderately

Filter through a glass wool plug into the NMR tube if any turbidity remains (removes

For a batch to be considered "Research Grade," it must meet these criteria:
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o Appearance: White crystalline solid (Yellowing indicates amine oxidation).
e NMR Purity: >95% (Integration of 4.02 ppm singlet vs. any impurity peaks).

¢ MS: Distinct 3:1 ratio for m/z 203:205.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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